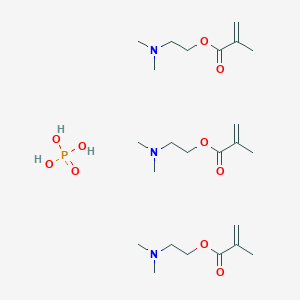
Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3) is a chemical compound that combines the properties of phosphoric acid and 2-(dimethylamino)ethyl 2-methylprop-2-enoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of phosphoric acid with 2-(dimethylamino)ethyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The industrial production methods are designed to meet the demands of various applications, ensuring a consistent supply of the compound .
化学反応の分析
Types of Reactions
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield different amine derivatives .
科学的研究の応用
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial products
作用機序
The mechanism of action of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar chemical properties and applications.
Phosphoric acid, 2-(dimethylamino)ethyl dimethyl ester: Another related compound with distinct chemical characteristics
Uniqueness
Its versatility and reactivity make it valuable in various scientific and industrial fields .
特性
CAS番号 |
178376-16-4 |
|---|---|
分子式 |
C24H48N3O10P |
分子量 |
569.6 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;phosphoric acid |
InChI |
InChI=1S/3C8H15NO2.H3O4P/c3*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h3*1,5-6H2,2-4H3;(H3,1,2,3,4) |
InChIキー |
SKRUQSVXPIZSAI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
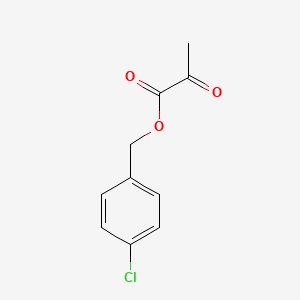
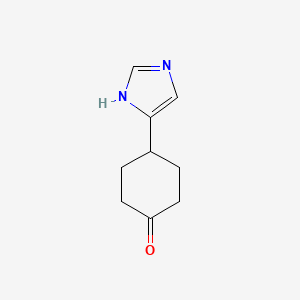
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
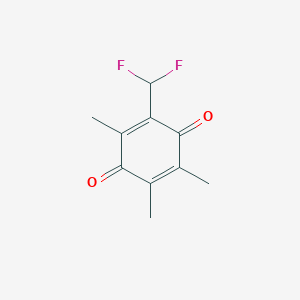
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
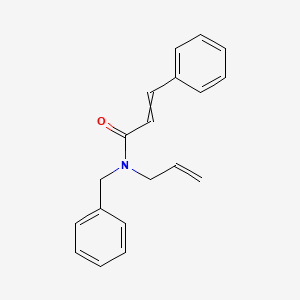
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
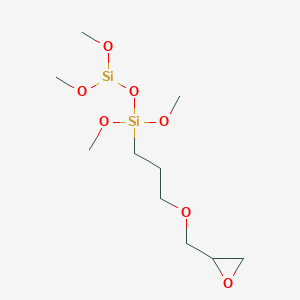
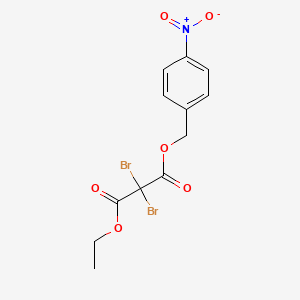
![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
